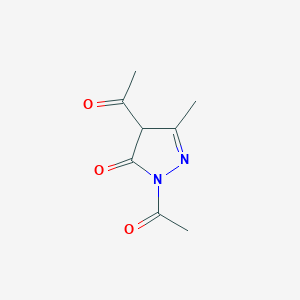

2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

BenchChem offers high-quality 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diacetyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDXBXLUNRVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377094 |

Source

|

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383146-86-9 |

Source

|

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis is approached via a robust two-step methodology, commencing with the formation of the foundational 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring, followed by a diacetylation reaction. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the expected outcomes from key analytical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers and drug development professionals with the fundamental knowledge and practical insights necessary for the successful synthesis and rigorous characterization of this and structurally related pyrazolone derivatives.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring, a five-membered heterocyclic motif containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in drug discovery and development.[1] Its derivatives are known to possess a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the pyrazolone core allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, represents a derivative with acetyl groups at both a nitrogen and a carbon atom of the heterocyclic ring, offering unique electronic and steric features that could modulate its biological activity and pharmacokinetic profile.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is most effectively achieved through a two-step synthetic sequence. This approach ensures high purity of the intermediate and allows for controlled introduction of the acetyl groups.

Step 1: Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

The foundational pyrazolone ring is constructed via the classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3] In this case, ethyl acetoacetate serves as the β-ketoester and hydrazine hydrate is the source of the diazene moiety.

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl. Subsequent dehydration yields the stable 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring.

Step 2: Diacetylation of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

The introduction of two acetyl groups onto the pyrazolone core is achieved through acylation with a suitable acetylating agent, such as acetic anhydride. The pyrazolone ring exhibits tautomerism, existing in equilibrium between keto and enol forms. The methylene group at the C4 position is activated by the adjacent carbonyl group, making it susceptible to C-acylation. Concurrently, the nitrogen atom at the N2 position is also nucleophilic and can undergo N-acylation. By employing an excess of acetic anhydride, both N- and C-acetylation can be accomplished in a single step.

Experimental Protocols

Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (100 mmol).

-

Slowly add a solution of hydrazine hydrate (100 mmol) in absolute ethanol (40 mL) dropwise with continuous stirring.[1]

-

Maintain the reaction temperature at approximately 60°C.

-

After the addition is complete, continue stirring the reaction mixture at 60°C for one hour.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1]

Synthesis of 2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

5-Methyl-2,4-dihydro-3H-pyrazol-3-one

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

Procedure:

-

In a round-bottom flask, suspend 5-methyl-2,4-dihydro-3H-pyrazol-3-one (50 mmol) in an excess of acetic anhydride (e.g., 150 mmol).

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Characterization of 2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and acetyl protons. The C5-methyl protons will likely appear as a singlet. The two acetyl groups, being in different chemical environments (N-acetyl and C-acetyl), should give rise to two separate singlets. The proton at the C4 position, if present due to incomplete C-acetylation, would appear as a characteristic signal.

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbons of the pyrazolone ring and the two acetyl groups, the quaternary carbon at C5, the methyl carbon, and the carbons of the acetyl groups. The chemical shifts of the carbonyl carbons will be in the downfield region.

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C5-CH₃ | ~2.2-2.4 (s, 3H) | ~10-15 |

| N-COCH₃ | ~2.5-2.7 (s, 3H) | ~25-30 |

| C-COCH₃ | ~2.3-2.5 (s, 3H) | ~30-35 |

| C4-H (if present) | ~3.4 (s, 1H) | ~90-95 |

| C3=O | - | ~170-175 |

| N-C=O | - | ~165-170 |

| C-C=O | - | ~200-205 |

| C5 | - | ~155-160 |

Note: These are predicted values based on structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups. The pyrazolone ring carbonyl (C3=O) and the two acetyl carbonyls (N-C=O and C-C=O) are expected to show strong absorption bands in the region of 1650-1750 cm⁻¹. The C-H stretching vibrations of the methyl and acetyl groups will be observed around 2900-3000 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | ~1700-1730 | Strong |

| C=O (Ketone) | ~1680-1710 | Strong |

| C=O (Pyrazolone) | ~1650-1680 | Strong |

| C-H (Aliphatic) | ~2900-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Fragmentation may involve the loss of acetyl groups.

X-ray Crystallography

For an unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction analysis can be performed if suitable crystals are obtained. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[4]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Characterization Logic

Sources

A Deep Dive into the Spectroscopic Signature of 2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a molecule of significant interest in medicinal and synthetic chemistry. Pyrazolone scaffolds are integral to many pharmaceutical compounds, and a thorough understanding of their structural and electronic properties is paramount for novel drug design and development. This document synthesizes theoretical principles with practical, field-proven insights into the application of key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unambiguous characterization of this diacetylated pyrazolone derivative. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references to ensure the highest degree of scientific integrity.

Introduction: The Significance of Pyrazolones and the Imperative of Spectroscopic Scrutiny

Pyrazolone derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting properties ranging from anti-inflammatory and analgesic to antimicrobial.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic distribution. The addition of acetyl groups at the N2 and C4 positions of the 5-methyl-2,4-dihydro-3H-pyrazol-3-one core introduces unique electronic and steric features that warrant detailed investigation.

A critical aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in multiple, interconvertible isomeric forms (keto-enol and various NH/CH/OH forms).[3][4][5][6][7] This dynamic equilibrium is highly sensitive to the solvent environment and the nature of substituents, profoundly impacting the spectroscopic output. Therefore, a multi-technique approach is not just recommended but essential for a holistic understanding of the molecule's structure in different states. This guide will navigate the complexities of interpreting the spectroscopic data for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, providing the reader with the necessary tools for its definitive identification and characterization.

Molecular Structure and the Influence of Tautomerism

The nominal structure of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one suggests a keto-form. However, the potential for enolization, particularly with the C4-acetyl group, cannot be disregarded. The presence of two acetyl groups, one on a nitrogen and one on a carbon, creates a complex electronic environment that influences which tautomeric form, if any, predominates in a given solvent. For the purpose of this guide, we will primarily discuss the expected spectra for the keto-form, while also considering the potential spectral signatures of enolic tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is expected to show distinct signals for the methyl and acetyl protons, as well as the proton at the C4 position. The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the pyrazolone ring.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| C5-CH₃ | 2.2 - 2.4 | Singlet | Attached to an sp²-hybridized carbon of the pyrazole ring. Similar methyl groups on pyrazole rings are observed in this region.[8][9] |

| N2-COCH₃ | 2.5 - 2.7 | Singlet | Acetyl group on a nitrogen atom, expected to be deshielded compared to a C-acetyl group. |

| C4-COCH₃ | 2.3 - 2.5 | Singlet | Acetyl group attached to the C4 carbon. |

| C4-H | 4.5 - 4.8 | Singlet | Methine proton at a chiral center, deshielded by the adjacent carbonyl and acetyl groups. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium and should be noted.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5-CH₃ | 12 - 16 | Typical range for a methyl group on a pyrazole ring.[10] |

| N2-COCH₃ | 23 - 27 | Carbonyl-adjacent methyl group on a nitrogen. |

| C4-COCH₃ | 28 - 32 | Carbonyl-adjacent methyl group on a carbon. |

| C4 | 60 - 65 | sp³-hybridized carbon bearing an acetyl group and adjacent to a carbonyl. |

| C5 | 155 - 160 | sp²-hybridized carbon of the pyrazole ring attached to a methyl group. |

| C3 (C=O) | 170 - 175 | Carbonyl carbon of the pyrazolone ring. |

| N2-C OCH₃ | 168 - 172 | Carbonyl carbon of the N-acetyl group. |

| C4-C OCH₃ | 200 - 205 | Ketonic carbonyl carbon of the C4-acetyl group. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher spectrometer.

-

Data Acquisition: Use a proton-decoupled sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, process the data to obtain a phased and baseline-corrected spectrum.

Workflow for NMR Analysis:

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, the key absorptions will be from the carbonyl groups.

Predicted IR Absorption Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Amide, N-acetyl) | 1700 - 1730 | Strong | The carbonyl of the N-acetyl group will have a high frequency due to the electron-withdrawing nature of the nitrogen. |

| C=O (Ring Carbonyl) | 1680 - 1710 | Strong | The cyclic ketone carbonyl at C3. |

| C=O (Keto, C-acetyl) | 1715 - 1740 | Strong | The acyclic ketone carbonyl of the C4-acetyl group. |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Weak | Stretching vibrations of the methyl and methine C-H bonds. |

The presence of multiple strong carbonyl absorptions would be a key indicator for the proposed structure.[11]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the anvil to press the sample against the crystal and record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₉H₁₀N₂O₃ is 194.19 g/mol . The molecular ion peak should be observable at m/z = 194.

-

Key Fragmentation Pathways:

-

Loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion is a likely fragmentation, leading to a peak at m/z = 151. This could occur from either the N-acetyl or C-acetyl position.

-

Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion is also a common fragmentation for acetylated compounds, resulting in a peak at m/z = 152.

-

Cleavage of the pyrazolone ring can lead to a variety of smaller fragments. The specific fragmentation pattern can be diagnostic for the substitution pattern.[12][13]

-

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation: The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio and detected.

Fragmentation Logic Diagram:

Caption: Plausible fragmentation pathways in EI-MS.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazolone systems typically exhibit absorption maxima in the UV region.

Predicted UV-Vis Absorption:

-

The pyrazolone core contains a conjugated system. We can expect to see π → π* transitions. The presence of carbonyl groups will also introduce n → π* transitions.

-

Expected λ_max: An absorption maximum is predicted in the range of 240-280 nm in a non-polar solvent. The exact position and intensity of the absorption bands will be sensitive to the solvent polarity.[14][15]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. The predicted data in this guide, based on established principles and data from analogous structures, serves as a robust framework for researchers. Careful execution of the outlined experimental protocols will enable the unambiguous confirmation of the structure and provide a deeper understanding of the physicochemical properties of this important pyrazolone derivative. This foundational knowledge is critical for its potential application in medicinal chemistry and drug development.

References

-

Katritzky, A. R., & Karelson, M. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Journal of Molecular Structure: THEOCHEM, 259, 1-11. [Link]

-

da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1171, 848-857. [Link]

-

Elguero, J., et al. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. [Link]

-

Ren, Y., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(8), 13636-13647. [Link]

-

Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. [Link]

-

Al-Zaydi, K. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

-

Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 69(9), 1493-1499. [Link]

-

Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 456-460. [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2015). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Journal of Molecular Structure, 1228, 129759. [Link]

-

ResearchGate. (n.d.). (a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b) fluorescence emission spectra (λex = 380 nm) of compounds 3a–h in MeOH. [Link]

-

ResearchGate. (n.d.). UV spectra of all synthesized pyrazoles (3 a–3 j). [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Link]

-

Jaber, S. H. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal Of Global Pharma Technology, 11(07), 416-424. [Link]

-

Akerman, K. S., et al. (2017). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 22(10), 1649. [Link]

-

Suman, K., et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416. [Link]

-

PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. [Link]

-

Kumar, A., et al. (2022). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research, 56(2s), s299-s308. [Link]

-

Sharma, P., & Kumar, A. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 613-620. [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]

-

Al-Juboori, A. M. H. (2013). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1172. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of (4Z)-4-(substituted benzylidene)-5-Methyl-2, 4-Dihydro-3H-Pyrazol-3-One for their biological activity. [Link]

-

Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

SpectraBase. (n.d.). 3H-pyrazol-3-one, 4-ethyl-2,4-dihydro-4-hydroxy-5-methyl-2-phenyl-. [Link]

-

Islam, M. R., & Khayer, K. (2004). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 9(1), 47-56. [Link]

-

Fathy, U. S., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1431-1443. [Link]

-

Santos, L. S., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

Sources

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This guide provides a comprehensive technical overview of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental NMR data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy and documented procedures for analogous pyrazolone derivatives to propose a reliable synthetic pathway and predict its ¹H and ¹³C NMR spectral characteristics. This approach provides researchers with a robust framework for the synthesis, purification, and structural confirmation of this target compound.

Introduction: The Pyrazolone Core and the Role of NMR

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, features two acetyl groups: one on the ring nitrogen (N-acetylation) and another on the C4 carbon (C-acylation). This di-acetylation pattern significantly influences the molecule's electronic distribution, conformation, and potential biological activity.

Unambiguous structural elucidation is paramount in drug discovery and development. NMR spectroscopy stands as the gold standard for determining the chemical structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, we can map the precise connectivity of atoms and confirm the successful synthesis of the target structure.

Predicted NMR Spectral Data

The following sections detail the predicted ¹H and ¹³C NMR spectra for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally verified data for structurally similar pyrazolone derivatives.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct singlet signals, corresponding to the three methyl groups in unique chemical environments. The absence of a proton at the C4 position simplifies the spectrum, as no complex splitting patterns are anticipated.

Table 1: Predicted ¹H NMR Data for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.55 | Singlet | 3H | C4-COCH₃ | The methyl protons of a C-acetyl group are deshielded by the adjacent carbonyl and the pyrazolone ring. This position is typically downfield compared to other acetyl groups. |

| ~ 2.30 | Singlet | 3H | N2-COCH₃ | N-acetyl methyl protons generally appear as a sharp singlet.[5] Their chemical shift is influenced by the amide bond and the overall electronic environment of the heterocyclic ring. |

| ~ 2.20 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift is consistent with typical values for methyl groups on a double bond within a heterocyclic system.[1][2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization state of the carbon and the electronegativity of adjacent atoms.

Table 2: Predicted ¹³C NMR Data for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.0 | C 4-C OCH₃ | Ketone carbonyl carbons are significantly deshielded and appear far downfield. This C-acetyl carbonyl is expected in the typical range for such functional groups.[6][7] |

| ~ 170.5 | N2-C OCH₃ | Amide carbonyl carbons are also deshielded but typically appear upfield relative to ketone carbonyls.[8][9] |

| ~ 165.0 | C 3 (C=O) | The carbonyl carbon within the pyrazolone ring (an amide/lactam) is expected in this region, influenced by its position within the conjugated system.[2][10] |

| ~ 150.0 | C 5 | This sp²-hybridized carbon is part of a C=N bond within the ring and is substituted with a methyl group. Its chemical shift is consistent with similar carbons in pyrazolone systems.[1][3] |

| ~ 105.0 | C 4 | This is a quaternary sp²-hybridized carbon, substituted with an acetyl group. Its chemical shift is significantly downfield from the ~40 ppm expected for an unsubstituted C4 (CH₂) group due to the deshielding effect of the acyl substituent. |

| ~ 28.0 | C4-COC H₃ | The methyl carbon of the C-acetyl group. |

| ~ 23.0 | N2-COC H₃ | The methyl carbon of the N-acetyl group.[11] |

| ~ 12.0 | C5-C H₃ | The methyl carbon at the C5 position is expected at a relatively high field, typical for an alkyl group on an sp² carbon within a heterocyclic ring.[4] |

Experimental Protocols

Proposed Synthesis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The synthesis can be logically approached in two main stages: first, the formation of the pyrazolone core, followed by a di-acylation reaction.

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C nuclear magnetic resonance spectroscopy of nitrogen heterocycles. Part 4. intra-extra Configuration of the N-acetyl group in phenothiazine and related systems with a ‘butterfly’ shape - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Mass Spectrometric Analysis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Methodological and Interpretive Whitepaper

An In-depth Technical Guide:

Executive Summary

Pyrazolone derivatives represent a cornerstone in medicinal chemistry, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The structural characterization of novel pyrazolone-based compounds is paramount for advancing drug discovery and development. This guide provides a comprehensive technical framework for the mass spectrometric analysis of a specific, complex pyrazolone derivative: 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. While direct literature on this exact molecule is emerging, this paper synthesizes field-proven methodologies and predictive fragmentation models based on the extensive analysis of related pyrazolone structures.[3][4] We will detail optimal experimental workflows, from sample preparation to data acquisition, and present a logical framework for interpreting the resultant mass spectra. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable characterization methods for this important class of heterocyclic compounds.

The Analyte: Understanding 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

A thorough analysis begins with a fundamental understanding of the target molecule's physicochemical properties. These properties dictate every subsequent experimental choice, from solvent selection to the most appropriate ionization technique.

Physicochemical Profile

The structure of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is characterized by a central pyrazolone ring, a methyl group at the C5 position, and two distinct acetyl groups attached to the nitrogen at N2 and the carbon at C4.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₈H₁₀N₂O₃ | Determines the elemental composition for high-resolution mass spectrometry. |

| Monoisotopic Mass | 182.0691 Da | The exact mass used for instrument calibration and accurate mass measurements to confirm elemental formula. |

| Average Mass | 182.179 g/mol | Useful for bulk property calculations but less critical for mass spectrometry. |

| Predicted Polarity | Moderately Polar | The presence of three carbonyl groups and two nitrogen atoms suggests good solubility in polar organic solvents like methanol, acetonitrile, and DMSO, making it suitable for reverse-phase liquid chromatography. |

The Rationale for Mass Spectrometry

Mass spectrometry is the definitive analytical tool for this molecule for several key reasons:

-

Unambiguous Identification: It provides a precise molecular weight, which is a primary identifier.

-

Structural Elucidation: Controlled fragmentation of the molecule generates a unique "fingerprint" spectrum that reveals the connectivity of its constituent parts (the pyrazolone core and acetyl substituents).

-

High Sensitivity: Modern MS techniques can detect the analyte at picomolar to femtomolar concentrations, crucial for applications like metabolite identification and pharmacokinetic studies.

-

Quantitative Power: When coupled with a separation technique like liquid chromatography (LC-MS), it allows for precise and accurate quantification in complex biological matrices.

Designing the Analytical Strategy: A Self-Validating Workflow

The choice of analytical workflow is critical. For a moderately polar, non-volatile molecule like our target, a Liquid Chromatography-Mass Spectrometry (LC-MS) platform is the logical choice. The following workflow is designed to be a self-validating system, ensuring data integrity.

General Analytical Workflow

The process follows a logical sequence from sample introduction to data analysis. Each step has a specific purpose and quality control check.

Caption: High-level workflow for LC-MS analysis.

Causality Behind Ionization Choice: ESI vs. EI

-

Electrospray Ionization (ESI): This is the superior choice for our analyte. As a "soft" ionization technique, it imparts minimal energy to the molecule during the ionization process. This is crucial for preserving the intact molecule as a protonated species, [M+H]⁺ (m/z 183.0764), or other adducts ([M+Na]⁺, etc.). This preservation of the molecular ion is non-negotiable for confident identification.

-

Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique. It bombards the molecule with high-energy electrons, often causing extensive fragmentation and, in many cases, complete loss of the molecular ion peak. While the resulting fragmentation is highly reproducible, it is not ideal for a thermally sensitive and moderately polar molecule that is not readily amenable to GC without derivatization.

Step-by-Step Experimental Protocols

The following protocols are designed to be robust and reproducible for researchers in a drug development setting.

Protocol 1: LC-ESI-MS/MS for Identification and Fragmentation Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve the reference standard of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one in LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions in a 50:50 mixture of water and acetonitrile to prepare a working solution of 1 µg/mL.

-

Self-Validation: Prepare a blank (solvent only) and a system suitability standard to check for carryover and instrument performance.

-

-

Liquid Chromatography Parameters:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Rationale: The formic acid protonates the analyte, promoting efficient ionization in positive ESI mode. The gradient ensures sharp peak shapes and separation from potential impurities.

-

-

Mass Spectrometry Parameters (Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂) Flow: 600 L/hr at 350 °C.

-

Acquisition Mode:

-

MS1 (Full Scan): Scan range of m/z 50-500 to detect the [M+H]⁺ ion at m/z 183.0764.

-

MS/MS (Tandem MS): Data-Dependent Acquisition (DDA). Isolate the precursor ion at m/z 183.08 and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

-

-

Self-Validation: The instrument must be calibrated using a certified standard solution to achieve mass accuracy below 5 ppm.

-

Decoding the Spectrum: Predicted Fragmentation Pathways

The true power of MS/MS lies in interpreting the fragmentation pattern to confirm the structure. Based on established fragmentation rules for pyrazolones and acetylated compounds, we can predict a logical fragmentation cascade.[4][5]

The Primary Fragmentation: Loss of Acetyl Groups

The N-acetyl and C-acetyl groups are the most labile parts of the molecule. Their cleavage can occur in two primary ways:

-

Loss of Ketene (CH₂=C=O): A common rearrangement for acetylated compounds, resulting in a neutral loss of 42.0106 Da.

-

Loss of an Acetyl Radical (•CH₃CO): A homolytic cleavage resulting in a neutral loss of 43.0184 Da.

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways originating from the protonated molecular ion.

Caption: Predicted ESI+ fragmentation pathway.

Summary of Key Predicted Fragments

This table summarizes the expected ions, their elemental composition, and the structural rationale for their formation. High-resolution mass spectrometry is essential to confirm these compositions.

| Measured m/z | Calculated Mass (Da) | Proposed Formula | Description of Loss |

| 183.0764 | 183.0764 | C₈H₁₁N₂O₃⁺ | Protonated Molecular Ion [M+H]⁺ |

| 141.0658 | 141.0658 | C₆H₉N₂O₂⁺ | Loss of ketene (-C₂H₂O) from either acetyl group. This is often the most abundant fragment ion. |

| 99.0553 | 99.0553 | C₄H₇N₂O⁺ | Sequential loss of a second ketene molecule from the m/z 141 fragment. |

| 124.0553 | 124.0553 | C₆H₆NO₂⁺ | Loss of ammonia (-NH₃) from the m/z 141 fragment, suggesting ring cleavage. |

| 82.0447 | 82.0447 | C₄H₄NO⁺ | Loss of ammonia (-NH₃) from the m/z 99 fragment. |

Conclusion and Future Outlook

This guide establishes a robust and scientifically sound framework for the mass spectrometric analysis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By employing high-resolution LC-MS with electrospray ionization, researchers can confidently determine the molecular formula and elucidate key structural features through systematic fragmentation analysis. The predicted fragmentation pathways, centered on the sequential loss of ketene moieties, provide a clear roadmap for spectral interpretation. This methodology is not only crucial for the primary characterization of this novel compound but also serves as a foundational template for its application in critical drug development stages, including impurity profiling, stability testing, and the identification of in-vivo and in-vitro metabolites. As this and similar pyrazolone scaffolds continue to be explored for their therapeutic potential, the mastery of these analytical techniques will remain indispensable to the scientific community.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Retrieved from [Link]

-

Gloe, K., Uzoukwu, B. A., & Rademacher, O. (2000). 4-Acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 12), e580–e581. Retrieved from [Link]

-

Obushak, M. D., Matiichuk, V. S., & Tsyhankov, S. L. (2020). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Retrieved from [Link]

-

PubChem. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Manikandan, R., et al. (2022). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Retrieved from [Link]

-

Gale, P. J., et al. (1996). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. PubMed. Retrieved from [Link]

-

Sahu, J. K., et al. (2022). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Retrieved from [Link]

-

Fathy, U., et al. (2015). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Retrieved from [Link]

-

Manikandan, R., et al. (2025). Design, synthesis, in-silico, and in-vitro assessment of pyrazolone-merged chalcone derivatives as anti-alzheimer agents. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2019). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a derivative of the versatile pyrazolone scaffold. While direct literature on this specific diacetylated compound is sparse, this document synthesizes information from related analogues to infer its synthesis, reactivity, and spectroscopic characteristics. The pyrazolone core is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide will explore the potential of the title compound as a building block in drug discovery, drawing on the established pharmacological relevance of acetylated pyrazoline and pyrazolone derivatives.

Introduction: The Pyrazolone Core in Drug Discovery

The pyrazolone ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. This structural motif is found in numerous pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazolone scaffold stems from its multiple reactive sites, allowing for functionalization to modulate its physicochemical and pharmacological profiles. The introduction of acetyl groups, as in 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, can significantly influence the molecule's polarity, stability, and interaction with biological targets.

Proposed Synthesis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

A plausible synthetic route to the title compound involves a multi-step process, beginning with the well-established Knorr synthesis of pyrazolones, followed by sequential acetylation at the nitrogen and carbon atoms.

Step 1: Synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one

The initial pyrazolone ring is typically formed through the condensation of a β-ketoester with hydrazine. In this case, ethyl acetoacetate would react with hydrazine hydrate.

Experimental Protocol:

-

To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise with stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Sources

An In-depth Technical Guide to the Solubility of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound of interest in medicinal chemistry. While specific experimental solubility data for this di-acetylated derivative is not extensively documented in publicly available literature, this guide synthesizes information on related pyrazolone analogs to project its solubility profile. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various solvents, empowering researchers to generate the empirical data necessary for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring adequate aqueous solubility. Poor solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and variable bioavailability, which can compromise its clinical utility. Pyrazolone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The compound 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, as a member of this class, presents a unique structural motif that warrants a thorough investigation of its physicochemical properties, with a primary focus on its solubility.

This guide is designed to provide researchers with a foundational understanding of the expected solubility of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and the practical tools to experimentally verify it.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is scarce, we can infer its likely behavior by examining its structure and the properties of related pyrazolone compounds.

Molecular Structure:

Caption: Molecular structure of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

The presence of two acetyl groups significantly influences the molecule's polarity. The carbonyl groups in the acetyl moieties and on the pyrazolone ring can act as hydrogen bond acceptors. However, the molecule lacks significant hydrogen bond donating groups, which will affect its interaction with protic solvents.

Predicted Solubility:

Based on the general solubility trends of pyrazolone derivatives, the following qualitative solubility profile is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The ability to accept hydrogen bonds may afford some solubility, but the lack of hydrogen bond donors and the presence of nonpolar methyl and acetyl methyl groups will limit solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar carbonyl groups of the target molecule, leading to good solvation.[2] |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low | The overall polarity of the molecule, due to the multiple carbonyl groups, suggests that it will have limited solubility in non-polar solvents. |

It is crucial to note that these are predictions. Empirical determination of solubility is essential for accurate formulation and experimental design.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reliable means to quantify the solubility of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one to be tested is a pure, solid powder.

-

Select a range of solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, etc.).

-

Prepare a series of calibration standards of the compound in a suitable solvent for the chosen analytical method.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a series of sealed vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution as necessary with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in each solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Synthesis and Purification Considerations

The synthesis of pyrazolone derivatives often involves the condensation of a hydrazine with a β-ketoester.[1] For the target molecule, 5-methyl-2,4-dihydro-3H-pyrazol-3-one would be the likely precursor, which is synthesized from ethyl acetoacetate and hydrazine hydrate.[4] The subsequent di-acetylation at the N2 and C4 positions would likely be achieved using an acetylating agent such as acetic anhydride or acetyl chloride, possibly in the presence of a base.

Purification of pyrazolone derivatives frequently involves recrystallization from a suitable solvent. Ethanol is a commonly used solvent for this purpose, suggesting that many pyrazolones have good solubility in hot ethanol and lower solubility in cold ethanol, allowing for efficient purification.[4][5][6][7]

Conclusion

The solubility of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a critical parameter that will dictate its potential for development as a therapeutic agent. Based on its chemical structure, it is predicted to have moderate to good solubility in polar aprotic solvents and limited solubility in water and non-polar solvents. However, these predictions must be substantiated by empirical data. The detailed shake-flask method protocol provided in this guide offers a reliable and standardized approach for researchers to determine the equilibrium solubility of this compound in a variety of solvents. The insights gained from these studies will be invaluable for guiding formulation strategies and advancing the preclinical development of this promising pyrazolone derivative.

References

-

International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]

-

MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

-

University of Pretoria. (2025). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. Retrieved from [Link]

-

SciELO. (n.d.). Design, synthesis, in-silico, and in-vitro assessment of pyrazolone-merged chalcone derivatives as anti-alzheimer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

E-Journal of Chemistry. (n.d.). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Stability of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Foreword: Proactive Stability Profiling in Chemical Development

In the realm of chemical and pharmaceutical sciences, understanding the intrinsic stability of a molecule is not merely a regulatory formality but a cornerstone of successful product development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the anticipated stability of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a member of the pharmacologically significant pyrazolone class of compounds. While direct stability data for this specific molecule is not extensively published, this document synthesizes established principles of chemical degradation, knowledge of the pyrazolone scaffold, and standardized methodologies to offer a predictive and practical framework for researchers. Our approach is grounded in the principles of forced degradation studies, which are designed to purposefully stress a molecule to identify its potential degradation pathways and products.[1][2][3] This proactive approach to stability assessment is crucial for anticipating challenges and de-risking development programs.

Molecular Architecture and Lability Hotspots

The chemical structure of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one reveals key functional groups that are likely to be susceptible to degradation under various environmental conditions. An understanding of these "lability hotspots" is fundamental to designing robust stability studies and interpreting their outcomes.

-

N-Acetyl Groups: The two N-acetyl groups are prominent features of the molecule. Amide bonds, particularly N-acetyl groups, are susceptible to hydrolysis under both acidic and basic conditions. The lability of these groups will likely be a primary degradation pathway.

-

Pyrazolone Ring: The five-membered heterocyclic ring is the core scaffold. While generally stable, the endocyclic amide bond within the pyrazolone ring could also be a point of hydrolytic cleavage under harsh conditions.

-

Methyl Group: The methyl group at the 5-position is relatively stable but could be susceptible to oxidation under aggressive conditions.

The presence of multiple carbonyl groups and amide linkages suggests that hydrolysis will be a significant degradation route to investigate.

Anticipated Stability Profile Under Stress Conditions

Based on the structural analysis and the known behavior of related pyrazolone derivatives, we can anticipate the stability of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one under various stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals and other organic compounds when exposed to water.[4] The rate of hydrolysis is often pH-dependent.

-

Acidic Conditions: Under acidic conditions, the acetyl groups are susceptible to hydrolysis, leading to the formation of mono-acetylated and ultimately, the deacetylated pyrazolone core. The reaction is likely to be catalyzed by hydronium ions.

-

Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be significantly slower compared to acidic or basic conditions.

-

Basic Conditions: Basic conditions are expected to promote rapid hydrolysis of the N-acetyl groups. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups.

Oxidative Stability

Oxidative degradation can occur when the molecule is exposed to oxidizing agents or atmospheric oxygen. While the pyrazolone ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible. Forced degradation studies using agents like hydrogen peroxide are essential to probe this pathway.[1]

Photostability

Many organic molecules degrade upon exposure to light, particularly UV radiation. Pyrazolone derivatives have been investigated for their behavior under irradiation.[5] Photodegradation can lead to complex reaction pathways, including ring cleavage and the formation of radical species. It is crucial to evaluate the photostability of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one according to ICH Q1B guidelines.[1]

Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. Thermogravimetric analysis (TGA) is a common technique to assess thermal stability. For pyrazolone derivatives, thermal degradation can involve the loss of substituent groups and eventual decomposition of the heterocyclic ring. The initial decomposition temperature is a key parameter obtained from such studies.[6]

A Practical Guide to Forced Degradation Studies

Forced degradation studies are a systematic way to investigate the stability of a drug substance under conditions more severe than accelerated stability testing.[1][2][3] The goal is to generate degradation products to a level of 5-20% to facilitate the development of stability-indicating analytical methods.[4]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The following are detailed protocols for each stress condition. These should be considered as starting points and may require optimization based on the observed degradation.

Protocol 3.2.1: Acid Hydrolysis

-

Prepare a stock solution of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl.

-

Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Protocol 3.2.2: Base Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

-

Neutralize the aliquots with an equivalent amount of HCl before analysis.

Protocol 3.2.3: Oxidative Degradation

-

Prepare a stock solution of the compound as described above.

-

In a vial, mix the stock solution with 3% and 30% hydrogen peroxide.

-

Keep the vial at room temperature and protected from light.

-

Withdraw aliquots at various time points and analyze by HPLC.

Protocol 3.2.4: Photostability

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the light-exposed and dark control samples by HPLC.

Protocol 3.2.5: Thermal Degradation

-

Expose a solid sample of the compound to dry heat in an oven at various temperatures (e.g., 60°C, 80°C, 100°C).

-

Withdraw samples at different time points and analyze by HPLC.

-

For more detailed analysis, perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

Postulated Primary Degradation Pathway: Hydrolysis

Based on the chemical structure, the most probable degradation pathway under hydrolytic stress is the sequential loss of the acetyl groups.

Caption: Postulated hydrolytic degradation pathway.

Data Summary and Interpretation

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 15% | Mono-deacetylated |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 h | 25% | Mono- and di-deacetylated |

| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 5% | Minor unidentified peaks |

| Photolytic | ICH Q1B | Ambient | - | <2% | No significant degradation |

| Thermal (Solid) | Dry Heat | 80 °C | 48 h | <1% | No significant degradation |

Interpretation:

-

The hypothetical data suggests that 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is most susceptible to basic hydrolysis, followed by acidic hydrolysis.

-

The compound appears to be relatively stable under oxidative, photolytic, and thermal stress conditions in this hypothetical scenario.

-

The primary degradation products are likely the result of deacetylation.

Conclusion and Recommendations

This technical guide provides a predictive framework for understanding the stability of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The key takeaway for researchers is the anticipated lability of the N-acetyl groups, particularly under basic and acidic conditions. The provided experimental protocols offer a robust starting point for comprehensive stability testing. It is recommended that these forced degradation studies be conducted early in the development process to inform formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The development of a validated, stability-indicating analytical method is a critical prerequisite for accurately quantifying the parent compound and its degradation products.

References

-

N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

-

Forced Degradation – A Review. (2022). PharmaTutor. Retrieved from [Link]

-

Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

-

Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

-

Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis and characterization of (4Z)-4-(substituted benzylidene)-5-Methyl-2, 4-Dihydro-3H-Pyrazol-3-One for their biological activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. Retrieved from [Link]

-

Organic thermal stabilizers for rigid poly(vinyl chloride). Part XII: N-phenyl-3-substituted-5-pyrazolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. biomedres.us [biomedres.us]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]